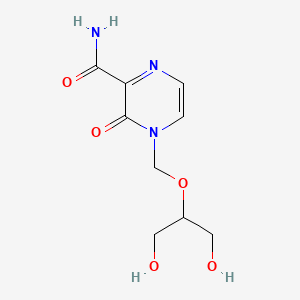
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a 1,3-dihydroxypropan-2-yloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of 1,3-dihydroxypropan-2-yloxymethyl chloride as a starting material, which reacts with pyrazine-2-carboxamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl or aryl ethers.
Scientific Research Applications
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA synthesis. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: An antiviral compound with a similar structure, used to treat cytomegalovirus infections.
Acyclovir: Another antiviral agent with structural similarities, used to treat herpes simplex virus infections.
Uniqueness
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it particularly effective in binding to and inhibiting target enzymes, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-(1,3-dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(15)7-9(16)12(2-1-11-7)5-17-6(3-13)4-14/h1-2,6,13-14H,3-5H2,(H2,10,15) |
InChI Key |
GIGGCWHCLJPFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=N1)C(=O)N)COC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















